2-Ethyl-3-methoxy-2-cyclopentenone 2-Ethyl-3-methoxy-2-cyclopentenone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14121319
InChI: InChI=1S/C8H12O2/c1-3-6-7(9)4-5-8(6)10-2/h3-5H2,1-2H3
SMILES:
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol

2-Ethyl-3-methoxy-2-cyclopentenone

CAS No.:

Cat. No.: VC14121319

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-3-methoxy-2-cyclopentenone -

Specification

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
IUPAC Name 2-ethyl-3-methoxycyclopent-2-en-1-one
Standard InChI InChI=1S/C8H12O2/c1-3-6-7(9)4-5-8(6)10-2/h3-5H2,1-2H3
Standard InChI Key CGBUGQQOHMWSAF-UHFFFAOYSA-N
Canonical SMILES CCC1=C(CCC1=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Ethyl-3-methoxy-2-cyclopentenone features a cyclopentenone core with substituents influencing its reactivity. The IUPAC name is 2-ethyl-3-methoxycyclopent-2-en-1-one, and its structure is defined by the following identifiers:

  • CAS Registry Number: 25112-86-1

  • InChIKey: CGBUGQQOHMWSAF-UHFFFAOYSA-N

  • Canonical SMILES: CCC1=C(CCC1=O)OC

The conjugated enone system (α,β-unsaturated ketone) renders the compound electrophilic, facilitating Michael additions and Diels-Alder reactions. The methoxy group enhances electron density at the β-carbon, while the ethyl group introduces steric effects that influence regioselectivity in synthetic applications .

Physical and Spectral Data

Key physicochemical properties include:

PropertyValueSource
Molecular weight140.18 g/mol
Boiling pointNot reported-
Density1.08 g/cm³ (estimated)-
UV-Vis λ<sub>max</sub>~220 nm (enone absorption)

Spectroscopic characterization via NMR and IR reveals distinct signals:

  • ¹H NMR: δ 1.20 (t, 3H, CH₂CH₃), δ 3.40 (s, 3H, OCH₃), δ 2.50–2.80 (m, cyclopentane protons) .

  • IR: 1720 cm⁻¹ (C=O stretch), 1640 cm⁻¹ (C=C stretch) .

Synthesis and Manufacturing

Chemoenzymatic Approaches

A seminal study by Dalfidan et al. (2005) detailed a chemoenzymatic route to hydroxylated cyclopentenones, starting from 2-ethyl-cyclopentane-1,3-dione :

  • Acetoxylation: Manganese(III) acetate mediated acetoxylation at the β-position yields 3-ethyl-4-methoxy-2-oxo-cyclopent-3-enyl acetate.

  • Enzymatic Resolution: Lipase-catalyzed hydrolysis (e.g., Candida antarctica lipase B) achieves enantioselective conversion to α- or γ-hydroxy derivatives.

Table 1: Reaction Conditions for Acetoxylation

SubstrateSolventProductYield (%)
2-Ethyl-1,3-cyclopentanedioneBenzene3-Ethyl-4-methoxy-2-oxo-cyclopentenyl acetate65
2-Ethyl-1,3-cyclopentanedioneCyclohexane3-Ethyl-2-methoxy-4-oxo-cyclopentenyl acetate58

This method highlights the solvent-dependent regioselectivity of manganese(III) acetate, favoring acetoxylation at the less hindered position in nonpolar solvents .

Applications in Organic Synthesis

Fragrance and Flavor Chemistry

The compound’s methoxy and ethyl groups contribute to a woody, spicy aroma, making it valuable in perfumery. Derivatives such as jasmonic acid analogs are synthesized via oxidation (e.g., with NaClO₂) to yield lactones used in high-end fragrances .

Pharmaceutical Intermediates

2-Ethyl-3-methoxy-2-cyclopentenone serves as a precursor to prostaglandin-like compounds (e.g., phytoprostanes), which modulate PPAR-γ receptors and exhibit neuroprotective effects . For example:

  • 16-B₁-PhytoP: Reduces oxidative stress in neuronal cells by upregulating antioxidant enzymes .

  • 9-L₁-PhytoP: Promotes oligodendrocyte progenitor differentiation, suggesting therapeutic potential for multiple sclerosis .

Table 2: Bioactive Derivatives and Their Activities

DerivativeBiological ActivityMechanism
16-B₁-PhytoPNeuroprotectionPPAR-γ activation
Jasmonic acid derivativesAnti-inflammatoryCOX-2 inhibition

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator